molecular formula C13H15NO B13967668 1-benzyl-3-ethoxy-1H-pyrrole

1-benzyl-3-ethoxy-1H-pyrrole

Katalognummer: B13967668
Molekulargewicht: 201.26 g/mol
InChI-Schlüssel: XZDUMOKIYNCUKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-3-ethoxy-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound features a benzyl group attached to the nitrogen atom and an ethoxy group at the third position of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-ethoxy-1H-pyrrole can be synthesized through several methods. One common approach involves the condensation of a benzylamine derivative with an ethoxy-substituted ketone, followed by cyclization to form the pyrrole ring. The reaction typically requires acidic or basic conditions to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-3-ethoxy-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Benzyl-3-ethoxy-1H-pyrrole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-benzyl-3-ethoxy-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Benzyl-3-ethoxy-1H-pyrrole is unique due to the presence of both benzyl and ethoxy groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C13H15NO

Molekulargewicht

201.26 g/mol

IUPAC-Name

1-benzyl-3-ethoxypyrrole

InChI

InChI=1S/C13H15NO/c1-2-15-13-8-9-14(11-13)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3

InChI-Schlüssel

XZDUMOKIYNCUKU-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CN(C=C1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.